Bevantolol, also known as (R)-Bevantolol, is a selective beta-1 adrenergic receptor antagonist primarily used in the treatment of cardiovascular conditions such as hypertension and angina pectoris. Its chemical formula is , and it has a molecular weight of approximately 345.4 g/mol . The compound is classified under cardiovascular agents and adrenergic receptor antagonists, specifically targeting beta-1 and alpha-1 adrenergic receptors .
Bevantolol was first synthesized in the 1980s and has since been studied for its pharmacological properties. It is derived from the modification of propanolamine structures, which are known for their role in cardiovascular therapies.
Bevantolol is categorized as:
The synthesis of Bevantolol typically involves the reaction between 3,4-dimethoxyphenethylamine and 3-methylphenoxypropanol. This synthesis can be performed under controlled conditions using solvents like ethanol or methanol and requires a catalyst to facilitate the reaction.
Bevantolol undergoes various chemical reactions, including:
The products formed depend on the specific reactions:
Bevantolol primarily acts by blocking beta-1 adrenergic receptors, which are crucial in mediating sympathetic nervous system responses. This antagonistic action leads to decreased heart rate and blood pressure.
Bevantolol is primarily utilized in scientific research related to:
Its selective action on beta-1 adrenergic receptors makes it a valuable compound in both clinical settings and pharmacological research aimed at understanding cardiovascular diseases .
(R)-Bevantolol is a chiral organic molecule with the systematic chemical name 1-[(3,4-Dimethoxyphenethyl)-Amino]-3-(m-Tolyloxy)-2-Propanol. Its molecular formula is C₂₀H₂₇NO₄, corresponding to a molecular weight of 345.44 g/mol for the free base [2] [4] [9]. The structure comprises three key pharmacophores:
Table 1: Key Structural Features of (R)-Bevantolol
Structural Component | Chemical Group | Role/Property |
---|---|---|
Aromatic Head Group | 3-Methylphenoxy (m-Tolyloxy) | Hydrophobic anchor; influences membrane interaction & potential receptor affinity. |
Chiral Core | 2-Hydroxypropylamine (Propanolamine) | Stereospecific binding site; critical for β-adrenergic receptor interaction. |
Aromatic Tail Group | 3,4-Dimethoxyphenethylamine | Contributes to cardioselectivity; potential role in α-adrenoceptor affinity. |
Functional Groups | Secondary amine, Hydroxyl, Ethers | Governs solubility, hydrogen bonding, and salt formation (e.g., HCl salt). |
The hydrochloride salt (C₂₀H₂₇NO₄·HCl, MW 381.90 g/mol) is the commonly studied solid form, improving stability and handling [5] [7] [9]. The presence of the secondary amine and hydroxyl group facilitates hydrogen bonding, influencing crystalline packing and solubility. The dimethoxy groups enhance lipophilicity (calculated LogP ~3.0) [4] [9], impacting membrane permeability.
Bevantolol possesses a single chiral center at carbon 2 of its propanolamine chain, resulting in two enantiomers: (R)-Bevantolol and (S)-Bevantolol. Chirality is crucial for its biological activity, as adrenergic receptors exhibit distinct stereoselectivity towards β-blocking agents. While detailed pharmacodynamic comparisons specifically between the isolated (R)- and (S)-Bevantolol enantiomers are limited in the provided literature, the following general principles and available data apply:
Table 2: Differentiating Properties of (R)- and (S)-Bevantolol Enantiomers (Hypothetical based on propanolamine beta-blocker pharmacology)
Property | (R)-Bevantolol | (S)-Bevantolol | Racemate (RS-Bevantolol) |
---|---|---|---|
Absolute Configuration | R (+) | S (-) | Racemic Mixture |
β₁-Blockade Potency | Low (Presumed) | High (Presumed) | Intermediate (Driven by S-enantiomer) |
α₁-Blockade Potency | Unknown (Potentially Significant) | Unknown | Documented [3] [8] |
Calcium Channel Effect | Unknown (Potentially Significant) | Unknown | Documented [3] [8] |
Primary Research Focus | Pharmacology of non-β actions; Chiral impurity | Pharmacology of β-blockade; Active principle | Clinical & Preclinical Studies |
The available preclinical and clinical data predominantly refers to the racemic mixture (RS-Bevantolol). Consequently, the specific pharmacological profile, metabolic fate, and potential therapeutic advantages or disadvantages of the isolated (R)-Bevantolol enantiomer remain inadequately defined based solely on the provided sources [3] [8] [10].
The physicochemical properties of (R)-Bevantolol are intrinsically linked to its molecular structure and stereochemistry. Key properties include:
Table 3: Summary of Key Physicochemical Properties (Data primarily for racemate)
Property | Value/Description | Notes/Source |
---|---|---|
Molecular Formula (Free base) | C₂₀H₂₇NO₄ | [2] [4] |
Molecular Weight (Free base) | 345.44 g/mol | [2] [4] |
Molecular Formula (HCl Salt) | C₂₀H₂₇NO₄·HCl | [5] [7] [9] |
Molecular Weight (HCl Salt) | 381.90 g/mol | [5] [7] [9] |
Appearance (HCl Salt) | Solid (presumed white to off-white crystalline powder) | Typical for pharmaceutical salts |
Melting Point (Racemate HCl) | 137-138 °C | [8] [9] |
Water Solubility (Racemate HCl) | Very low (Predicted: 0.0137 mg/mL) | Estimated/Calculated [4] [9] |
logP (Octanol/Water) | ~3.00 (Calculated for racemate) | Indicates lipophilicity [4] [9] |
pKa (Amine) | ~9.3 (Estimated for secondary amine) | Protonation enhances water solubility |
Chiral Center | C2 of propanolamine chain | [4] |
Storage Conditions (HCl Salt) | 4°C, sealed, away from moisture and light | [7] [9] |
The combination of moderate lipophilicity, low water solubility of the hydrochloride salt, and specific stereochemistry defines the handling, analytical characterization, and potential formulation approaches for (R)-Bevantolol.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: